1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining an indoline moiety with a pyrrolidine-2,5-dione core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indoline structure is known for its biological activity, while the pyrrolidine-2,5-dione moiety is often found in compounds with pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the indoline-1-carbonyl chloride, which is then reacted with 4-aminophenylpyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.
Major Products:
Oxidation: Indole derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its indoline moiety is known for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione is largely dependent on its interaction with biological targets. The indoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in disease progression, making it a potential therapeutic agent.
Comparison with Similar Compounds
Indoline derivatives: Known for their broad spectrum of biological activities.
Pyrrolidine-2,5-dione derivatives: Often used in pharmaceuticals for their stability and bioavailability.
Uniqueness: 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione stands out due to its combined structure, which offers a unique set of properties not found in simpler indoline or pyrrolidine-2,5-dione derivatives. This combination allows for enhanced biological activity and the potential for multifunctional applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[4-(2,3-dihydroindole-1-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17-9-10-18(23)21(17)15-7-5-14(6-8-15)19(24)20-12-11-13-3-1-2-4-16(13)20/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVPBXPSUKCEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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